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Compound of Interest

Compound Name: N-Nitrosoethylmethylamine-d3

Cat. No.: B121244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for

N-Nitrosoethylmethylamine-d3 (NMEA-d3). Given the limited direct data on the deuterated

form, this guide focuses on the toxicological profile of its non-deuterated counterpart, N-

Nitrosoethylmethylamine (NMEA), as their toxicological properties are expected to be largely

analogous. The primary anticipated difference lies in the kinetic isotope effect due to deuterium

substitution, which may influence the rate of metabolic activation and, consequently, its toxic

potency.

Executive Summary
N-Nitrosoethylmethylamine (NMEA) is a potent carcinogenic and mutagenic compound. Its

toxicity is mediated by metabolic activation via cytochrome P450 enzymes, leading to the

formation of reactive electrophilic species that can alkylate DNA and other macromolecules,

inducing mutations and initiating carcinogenesis. The primary target organ for NMEA-induced

carcinogenicity in rats is the liver, with the esophagus also being affected at higher doses.

Recent studies have unequivocally demonstrated its mutagenicity in the bacterial reverse

mutation assay (Ames test) under optimized conditions.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for N-

Nitrosoethylmethylamine.
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Table 1: Carcinogenicity Data

Species Strain
Route of
Administr
ation

Target
Organ(s)

Total
Dose
(mg/kg)

Tumor
Type

Referenc
e

Rat BD Oral Liver 240

Hepatocell

ular

Carcinoma

Druckrey et

al., 1967

Rat BD Oral Esophagus 600

Esophagea

l

Carcinoma

Druckrey et

al., 1967

Table 2: Genotoxicity Data (Ames Test)

Bacterial
Strain

Metabolic
Activatio
n

Solvent
Incubatio
n Method

Result

Benchma
rk Dose
(BMD)
Modeling

Referenc
e

Salmonella

typhimuriu

m TA100

Hamster

Liver S9
Water

Pre-

incubation

(30 min)

Positive

Quantitativ

e data

available

Thomas et

al., 2024[1]

[2][3][4]

Salmonella

typhimuriu

m TA1535

Hamster

Liver S9
Water

Pre-

incubation

(30 min)

Positive

Quantitativ

e data

available

Thomas et

al., 2024[1]

[2][3][4]

Escherichi

a coli WP2

uvrA

(pKM101)

Hamster

Liver S9
Water

Pre-

incubation

(30 min)

Positive

Quantitativ

e data

available

Thomas et

al., 2024[1]

[2][3][4]

Metabolic Activation and Signaling Pathway
The carcinogenicity and mutagenicity of NMEA are dependent on its metabolic activation. This

process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver. The proposed
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metabolic activation pathway is illustrated below.

N-Nitrosoethylmethylamine
Cytochrome P450

(e.g., CYP2E1, CYP2A6)
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(e.g., O6-ethylguanine,
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Alkylation

Alkylation

MutationLeads to CancerInitiates
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Metabolic activation pathway of N-Nitrosoethylmethylamine.

Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below.

Oral Carcinogenicity Study in Rats (Adapted from
Druckrey et al., 1967)
This protocol outlines the general procedure for a chronic oral carcinogenicity study of N-

nitrosamines in rats.
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Pre-study Phase Dosing Phase Post-dosing & Analysis

Animal Selection:
BD Rats

Acclimatization:
Standard housing conditions

Group Assignment:
Treatment and Control groups

Dose Preparation:
NMEA in drinking water

Oral Administration:
Ad libitum access

Daily Monitoring:
Health, body weight, water consumption

Lifetime Observation
Necropsy:

Gross examination of all organs
Histopathology:

Microscopic examination of tissues
Data Analysis:

Tumor incidence and latency

Click to download full resolution via product page

Workflow for an oral carcinogenicity study.

Protocol Details:

Animal Model: Male and female BD rats are a suitable model.

Housing and Diet: Animals are housed in standard conditions with controlled temperature,

humidity, and light-dark cycle. They have ad libitum access to standard laboratory chow and

drinking water.

Dose Administration: NMEA is dissolved in the drinking water at various concentrations. The

stability of the compound in water should be confirmed.

Dose Groups: Multiple dose groups with varying concentrations of NMEA and a control

group receiving untreated drinking water are used.

Duration: The study is conducted for the lifetime of the animals.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water

consumption are recorded regularly.

Pathology: A complete necropsy is performed on all animals. All organs and tissues are

examined macroscopically, and tissues are preserved for histopathological evaluation.

Endpoint Analysis: The incidence, multiplicity, and latency of tumors in different organs are

recorded and statistically analyzed.
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Bacterial Reverse Mutation Assay (Ames Test) (Adapted
from Thomas et al., 2024)
This protocol describes an optimized Ames test for the detection of mutagenicity of N-

nitrosamines.[1][2][3][4]

Preparation

Incubation Plating & Scoring

Bacterial Strain Preparation:
S. typhimurium TA100, TA1535

E. coli WP2 uvrA (pKM101)

Mixing:
Bacteria + Test Compound + S9 Mix

S9 Mix Preparation:
Hamster liver S9

Test Compound Preparation:
NMEA in Water

Pre-incubation:
30 minutes at 37°C

Plating:
Add top agar and pour on minimal glucose agar plates

Incubation:
48-72 hours at 37°C

Scoring:
Count revertant colonies

Data Analysis:
Compare to solvent control

Click to download full resolution via product page

Workflow for the Ames test.

Protocol Details:

Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA100, TA1535)

and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA (pKM101)) are used.

Metabolic Activation: An S9 fraction from the liver of hamsters induced with Aroclor 1254 is

used to provide the necessary metabolic enzymes.

Test Compound and Controls: NMEA is dissolved in water. A solvent control (water) and

positive controls (known mutagens) are included.

Procedure (Pre-incubation Method):
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The test compound, bacterial culture, and S9 mix are combined in a test tube.

The mixture is pre-incubated at 37°C for 30 minutes with shaking.

Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.

Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours. The number of

revertant colonies (colonies that have regained the ability to synthesize the required amino

acid) is counted.

Data Analysis: A dose-dependent increase in the number of revertant colonies compared to

the solvent control indicates a positive mutagenic response.

In Vivo Micronucleus Assay
This protocol outlines the general procedure for an in vivo micronucleus test to assess

chromosomal damage.

Dosing Sample Collection & Preparation Analysis

Animal Selection:
Mice or Rats

Dose Administration:
Oral gavage or other appropriate route

Dosing Schedule:
Typically one or two administrations

Tissue Collection:
Bone marrow or peripheral blood

Smear Preparation:
Create thin smears on microscope slides

Staining:
Acridine orange or Giemsa stain

Microscopic Analysis:
Score polychromatic erythrocytes (PCEs) for micronuclei

Cytotoxicity Assessment:
Determine PCE to normochromatic erythrocyte (NCE) ratio

Statistical Analysis:
Compare micronucleated PCE frequency to control

Click to download full resolution via product page

Workflow for the in vivo micronucleus assay.

Protocol Details:

Animal Model: Mice or rats are commonly used.

Dose Administration: The test substance is administered, typically via oral gavage, at

multiple dose levels. A vehicle control and a positive control are included.

Dosing Regimen: A common regimen involves two administrations 24 hours apart.
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Sample Collection: Bone marrow is typically collected from the femur 24 hours after the final

dose.

Slide Preparation and Staining: Bone marrow cells are flushed, and smears are prepared on

microscope slides. Slides are stained with a dye such as acridine orange or Giemsa to

differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs)

and to visualize micronuclei.

Scoring: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the

presence of micronuclei.

Cytotoxicity Assessment: The ratio of PCEs to NCEs is determined to assess bone marrow

toxicity.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of

micronucleated PCEs in treated animals compared to the vehicle control indicates a positive

result.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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